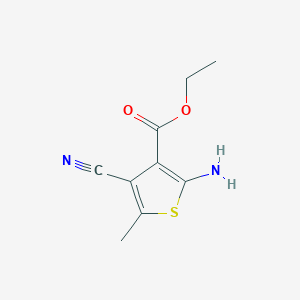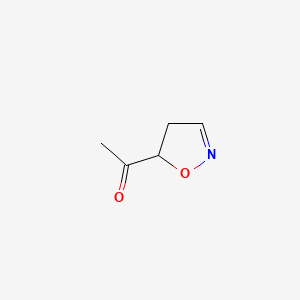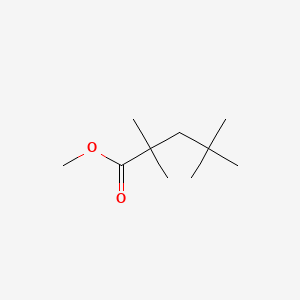![molecular formula C28H28BrNO5 B13818803 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 20146-14-9](/img/structure/B13818803.png)
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reaction: Reaction of the dihydroisoquinoline derivative with ethyl chloroformate in the presence of a base.
Conditions: Typically performed in an inert atmosphere with a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate typically involves multi-step organic reactions
-
Preparation of Benzyloxy-Bromophenyl Intermediate:
Reaction: Bromination of 4-benzyloxy-3-bromophenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Formation of Dihydroisoquinoline Core:
Reaction: Cyclization of the benzyloxy-bromophenyl intermediate with an appropriate amine to form the dihydroisoquinoline structure.
Conditions: This step often requires heating and the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
化学反应分析
Types of Reactions: 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary based on the nucleophile used.
科学研究应用
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate has several scientific research applications:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes or receptors involved in biological pathways.
- Modulating the activity of proteins or nucleic acids.
-
Pathways Involved:
- Inhibition of key enzymes in metabolic pathways.
- Activation or inhibition of signaling pathways related to cell growth and differentiation.
相似化合物的比较
- 1-{2-[4-(Benzyloxy)-3-chlorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
- 1-{2-[4-(Benzyloxy)-3-fluorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and biological activity.
- The unique combination of functional groups in 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate provides distinct chemical and physical properties.
属性
CAS 编号 |
20146-14-9 |
|---|---|
分子式 |
C28H28BrNO5 |
分子量 |
538.4 g/mol |
IUPAC 名称 |
[1-[2-(3-bromo-4-phenylmethoxyphenyl)ethyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C28H28BrNO5/c1-3-33-28(31)35-27-17-22-21(16-26(27)32-2)13-14-30-24(22)11-9-19-10-12-25(23(29)15-19)34-18-20-7-5-4-6-8-20/h4-8,10,12,15-17H,3,9,11,13-14,18H2,1-2H3 |
InChI 键 |
FOUJWDHJWFDZEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
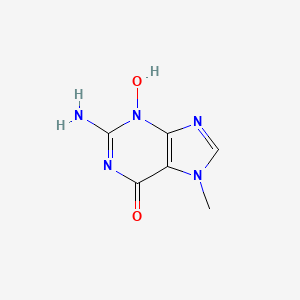
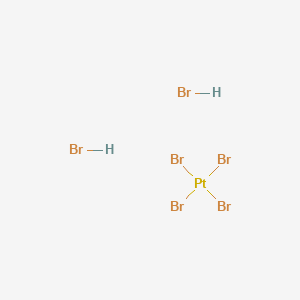


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)

